5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under mild conditions.
Chemical Reactions Analysis
5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential use as an anxiolytic and anticonvulsant agent due to its benzodiazepine core structure. The presence of fluorine atoms enhances its pharmacokinetic properties, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The fluorine atoms in the compound contribute to its high affinity for the GABA receptors, enhancing its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituent groups, which affect their pharmacokinetic and pharmacodynamic properties. The presence of fluorine atoms in this compound makes it unique by enhancing its metabolic stability and bioavailability compared to other benzodiazepines .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2/c1-14-5-10-20-19(11-14)22(15-6-8-18(25)9-7-15)30(13-21(31)29-20)23(32)16-3-2-4-17(12-16)24(26,27)28/h2-12,22H,13H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQRJQVMVNLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.